

Application Notes and Protocols for Nethylpiperidine-4-carboxamide in Functional Assays

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Compound of Interest		
Compound Name:	N-ethylpiperidine-4-carboxamide	
Cat. No.:	B169664	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for characterizing the functional activity of **N-ethylpiperidine-4-carboxamide** and related piperidine-4-carboxamide derivatives. The protocols outlined below are representative methodologies for determining the binding affinity and functional modulation of a target receptor, using the sigma-1 receptor as a plausible target for this class of compounds.

Introduction

N-ethylpiperidine-4-carboxamide belongs to the piperidine-4-carboxamide scaffold, a privileged structure in medicinal chemistry. Derivatives of this scaffold have been investigated for a wide range of biological activities, including as proteasome inhibitors for malaria, dopamine D3 receptor ligands, and carbonic anhydrase inhibitors[1][2][3]. This document focuses on protocols to assess its potential as a sigma-1 receptor ligand, a target for which other piperidine-4-carboxamide derivatives have shown high affinity[4][5].

Data Presentation: Summary of Quantitative Data

The following tables provide a template for presenting quantitative data obtained from the described functional assays.



Table 1: Radioligand Binding Affinity of **N-ethylpiperidine-4-carboxamide** for Sigma-1 and Sigma-2 Receptors

Compound	Target Receptor	Radioligand	Ki (nM)
N-ethylpiperidine-4- carboxamide	Sigma-1	INVALID-LINK pentazocine	User Data
N-ethylpiperidine-4- carboxamide	Sigma-2	[3H]DTG	User Data
Reference Compound (Haloperidol)	Sigma-1	INVALID-LINK pentazocine	User Data
Reference Compound (Haloperidol)	Sigma-2	[3H]DTG	User Data

Table 2: Functional Activity of N-ethylpiperidine-4-carboxamide in a Calcium Flux Assay

Cell Line	Treatment	EC50 / IC50 (nM)	Efficacy (% of control)
HEK293-S1R	N-ethylpiperidine-4- carboxamide (Agonist)	User Data	User Data
HEK293-S1R	N-ethylpiperidine-4- carboxamide (Antagonist)	User Data	User Data
Wild-Type HEK293	N-ethylpiperidine-4- carboxamide	User Data	User Data

Experimental Protocols Radioligand Binding Assay for Sigma-1 Receptor Affinity

This protocol determines the binding affinity (Ki) of **N-ethylpiperidine-4-carboxamide** for the sigma-1 receptor.

Materials:



- HEK293 cells stably expressing human sigma-1 receptor
- Membrane preparation buffer (50 mM Tris-HCl, pH 7.4)
- Assay buffer (50 mM Tris-HCl, pH 7.4)
- Radioligand: --INVALID-LINK---pentazocine
- Non-specific binding control: Haloperidol (10 μΜ)
- Test compound: N-ethylpiperidine-4-carboxamide (serial dilutions)
- Scintillation vials and cocktail
- Glass fiber filters
- Filtration apparatus

Protocol:

- Membrane Preparation:
 - 1. Culture HEK293-S1R cells to 80-90% confluency.
 - 2. Harvest cells and centrifuge at 1000 x g for 5 minutes.
 - 3. Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
 - 4. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
 - 5. Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., Bradford assay).
- Binding Assay:
 - In a 96-well plate, add 50 μL of assay buffer, 50 μL of --INVALID-LINK---pentazocine (at a final concentration equal to its Kd), and 50 μL of serially diluted N-ethylpiperidine-4-carboxamide.



- 2. For total binding, add 50 µL of assay buffer instead of the test compound.
- 3. For non-specific binding, add 50 μ L of 10 μ M haloperidol.
- 4. Initiate the binding reaction by adding 50 μ L of the cell membrane preparation (typically 50-100 μ g of protein).
- 5. Incubate at 37°C for 120 minutes.
- Filtration and Scintillation Counting:
 - 1. Rapidly filter the reaction mixture through glass fiber filters pre-soaked in assay buffer.
 - 2. Wash the filters three times with ice-cold assay buffer.
 - 3. Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
- Data Analysis:
 - 1. Calculate specific binding by subtracting non-specific binding from total binding.
 - 2. Plot the percentage of specific binding against the logarithm of the test compound concentration.
 - 3. Determine the IC50 value from the resulting sigmoidal curve.
 - 4. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Calcium Flux Assay

This protocol assesses the functional activity of **N-ethylpiperidine-4-carboxamide** by measuring changes in intracellular calcium concentration.

Materials:

HEK293 cells stably expressing the sigma-1 receptor



- Cell culture medium (e.g., DMEM with 10% FBS)
- Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
- Sigma-1 receptor agonist (e.g., (+)-pentazocine)
- Test compound: N-ethylpiperidine-4-carboxamide
- Fluorescent plate reader with an automated injection system (e.g., FLIPR)

Protocol:

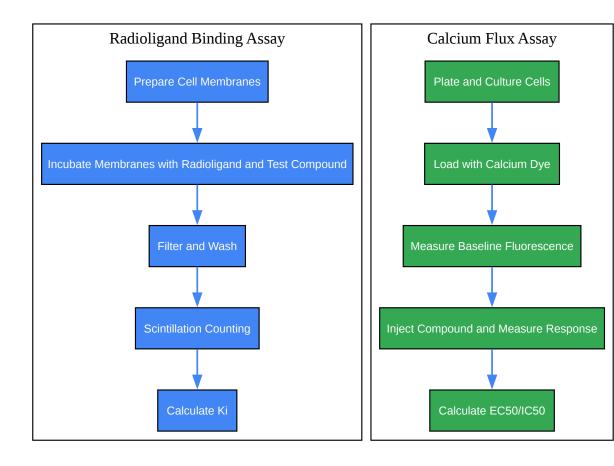
- Cell Plating:
 - Plate HEK293-S1R cells in black-walled, clear-bottom 96-well plates and grow to confluence.
- · Dye Loading:
 - 1. Remove the culture medium and add the calcium-sensitive dye solution.
 - 2. Incubate for 60 minutes at 37°C.
 - 3. Wash the cells with assay buffer to remove excess dye.
- Agonist Mode:
 - 1. Place the cell plate in the fluorescent plate reader.
 - 2. Monitor baseline fluorescence for 10-20 seconds.
 - 3. Inject serially diluted **N-ethylpiperidine-4-carboxamide** and continue to record fluorescence for 2-3 minutes.
- Antagonist Mode:



- Pre-incubate the dye-loaded cells with serially diluted N-ethylpiperidine-4-carboxamide for 15-30 minutes.
- 2. Place the cell plate in the fluorescent plate reader and monitor baseline fluorescence.
- 3. Inject a known sigma-1 receptor agonist (at its EC80 concentration) and record the fluorescence response.
- Data Analysis:
 - 1. Measure the change in fluorescence intensity from baseline.
 - 2. Plot the response against the logarithm of the test compound concentration.
 - 3. For agonist mode, determine the EC50 value.
 - 4. For antagonist mode, determine the IC50 value.

Mandatory Visualizations

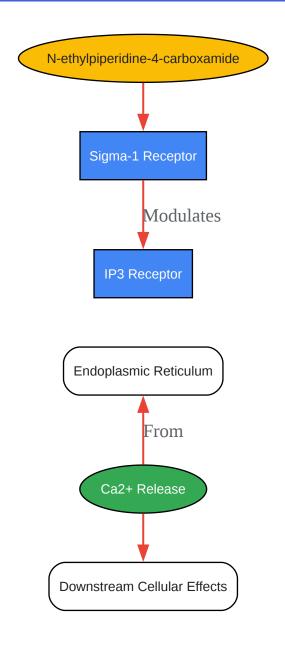




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Caption: Experimental workflow for binding and functional assays.





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Caption: Hypothetical sigma-1 receptor signaling pathway.

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